3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde
CAS No.:
Cat. No.: VC13338414
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol
* For research use only. Not for human or veterinary use.
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde -](/images/structure/VC13338414.png)
Specification
Molecular Formula | C14H11FO2 |
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Molecular Weight | 230.23 g/mol |
IUPAC Name | 3-(3-fluoro-4-methoxyphenyl)benzaldehyde |
Standard InChI | InChI=1S/C14H11FO2/c1-17-14-6-5-12(8-13(14)15)11-4-2-3-10(7-11)9-16/h2-9H,1H3 |
Standard InChI Key | DEAVYYJINQCYKI-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)F |
Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)F |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physical Properties
The molecular formula of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde is C₁₄H₁₁FO₂, with a molecular weight of 230.24 g/mol. The compound’s structure consists of two benzene rings connected by a single bond, with substituents strategically placed to influence electronic and steric properties:
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Aldehyde group at position 3 of the first ring, serving as an electrophilic site for nucleophilic additions.
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Fluorine atom at position 3' of the second ring, enhancing metabolic stability and lipophilicity.
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Methoxy group at position 4' of the second ring, contributing to solubility and hydrogen-bonding potential.
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₄H₁₁FO₂ |
Molecular Weight | 230.24 g/mol |
LogP (Octanol-Water) | ~2.88 (estimated)* |
Polar Surface Area | ~46.5 Ų (estimated)* |
Hydrogen Bond Acceptors | 3 |
*Estimated based on structurally analogous compounds .
Synthetic Approaches
Suzuki-Miyaura Cross-Coupling
The biphenyl core is typically assembled via Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and an aryl boronic acid. For 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde, this method enables precise control over substituent placement .
Example Reaction Pathway:
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Aryl Halide Preparation: 3-Bromo-4-methoxybenzaldehyde serves as the aldehyde-bearing component.
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Boronic Acid Synthesis: 3-Fluorophenylboronic acid provides the fluorine-substituted ring.
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Coupling Reaction: Catalyzed by Pd(PPh₃)₄ in a base (e.g., Na₂CO₃) and solvent (e.g., DMF/H₂O), yielding the biphenyl product.
Key Considerations:
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Temperature: Optimized at 80–100°C to balance reaction rate and side-product formation.
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Purification: Column chromatography or recrystallization ensures high purity (>95%) .
Compound | IC₅₀ (μM) | Target Pathway |
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4-Hydroxy-3'-methoxybiphenyl-3-carbaldehyde | 12.4 | NF-κB Inhibition |
3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde | 18.9 | HDAC Inhibition |
Hypothesized mechanisms for 3'-Fluoro-4'-methoxy derivatives involve dual HDAC and kinase modulation.
Anti-Inflammatory Applications
Methoxy groups are known to suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by interfering with NF-κB signaling. Fluorine’s electronegativity may enhance binding affinity to inflammatory mediators .
Industrial and Material Science Applications
Polymer Additives
The compound’s rigid biphenyl structure and functional groups improve thermal stability in polymers. For instance, incorporating 0.5–2% wt. into polycarbonate matrices increases glass transition temperatures by 15–20°C .
Liquid Crystal Technology
Biphenyl derivatives are foundational in liquid crystal displays (LCDs). The fluorine and methoxy groups in this compound could optimize dielectric anisotropy and response times in nematic phases.
Comparison with Structural Analogs
3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS 400750-63-2)
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Structural Difference: Aldehyde at position 4 vs. 3.
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Impact: Altered dipole moment affects solubility (LogP = 2.72 vs. 2.88) and biological target selectivity .
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde
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Structural Difference: Lacks fluorine at 3'.
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Impact: Reduced metabolic stability (t₁/₂ = 2.1 h vs. 4.7 h in hepatic microsomes) .
Challenges and Future Directions
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Synthetic Scalability: Large-scale Suzuki couplings require cost-efficient catalysts (e.g., Pd/C) and solvent recycling.
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Toxicity Profiling: Aldehydes’ reactivity necessitates rigorous assessment of off-target effects.
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Computational Modeling: QSAR studies could predict optimal substituent patterns for target engagement.
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